Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid and butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted thiazole derivatives .
Scientific Research Applications
Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties due to the presence of the thiazole moiety.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazol-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-Chloro-1,3-thiazol-5-yl)methanol: Another related compound with a different substitution pattern on the thiazole ring.
Uniqueness
Butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the butyl ester and difluoroacetate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClF2NO2S |
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Molecular Weight |
269.70 g/mol |
IUPAC Name |
butyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H10ClF2NO2S/c1-2-3-4-15-7(14)9(11,12)6-5-16-8(10)13-6/h5H,2-4H2,1H3 |
InChI Key |
WZILKWPMVYLFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
Origin of Product |
United States |
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